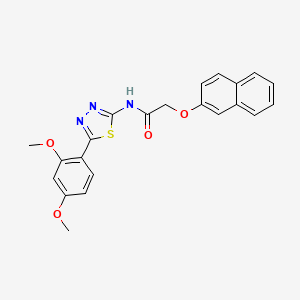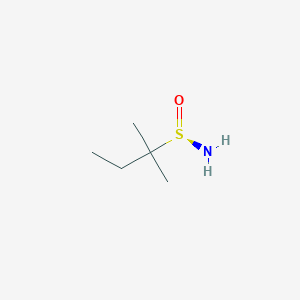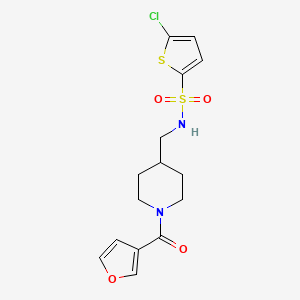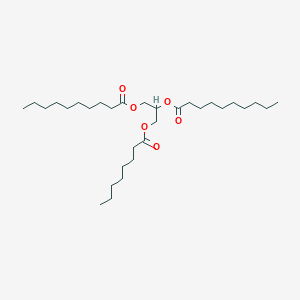
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone, commonly known as FRM-85326, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
FRM-85326 exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. FRM-85326 has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which has been found to improve cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
FRM-85326 has been found to have various biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. FRM-85326 has also been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Additionally, FRM-85326 has been found to have antimicrobial properties, leading to its potential use as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FRM-85326 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, FRM-85326 has been found to have a high degree of selectivity for its target enzymes and receptors, leading to fewer off-target effects. However, FRM-85326 has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, FRM-85326 has not been extensively studied for its potential toxic effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of FRM-85326. One area of research is the development of FRM-85326 analogs with improved potency and selectivity. Another area of research is the study of the long-term effects of FRM-85326 on the body. Additionally, FRM-85326 has potential applications in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to determine the potential toxic effects of FRM-85326 and its analogs.
Métodos De Síntesis
The synthesis of FRM-85326 involves the reaction of 4-(trifluoromethyl)benzaldehyde and 3-((4-fluorophenyl)sulfonyl)azetidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure FRM-85326.
Aplicaciones Científicas De Investigación
FRM-85326 has been found to have potential applications in various fields of scientific research. It has been studied for its role in the treatment of cancer, inflammation, and neurological disorders such as Alzheimer's disease. FRM-85326 has also been studied for its antimicrobial properties and its potential use as a pesticide.
Propiedades
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO3S/c18-13-5-7-14(8-6-13)26(24,25)15-9-22(10-15)16(23)11-1-3-12(4-2-11)17(19,20)21/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAVNGYKJGYGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-ol](/img/structure/B2859906.png)


![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2859913.png)
![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-3-carboxylate](/img/structure/B2859914.png)

![N-[1-(2-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B2859921.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole](/img/structure/B2859922.png)

![2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2859925.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2859927.png)

![1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2859929.png)